Product packaging for 4-(3,3-Dimethyltriazeno)-5-nitroimidazole(Cat. No.:CAS No. 82039-94-9)

4-(3,3-Dimethyltriazeno)-5-nitroimidazole

Cat. No.: B12686176
CAS No.: 82039-94-9
M. Wt: 184.16 g/mol
InChI Key: UCGMISFUVBQSOW-CMDGGOBGSA-N
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Description

4-(3,3-Dimethyltriazeno)-5-nitroimidazole (CAS 82039-94-9) is a chemical compound with the molecular formula C5H8N6O2 and a molecular weight of 184.16 g/mol . It is a derivative of the 5-nitroimidazole class, a group of compounds known for their significant biological activity, particularly as antiparasitic and antibacterial agents . Nitroimidazole antibiotics, which include well-known drugs like metronidazole and tinidazole, function as prodrugs. They are reductively activated within anaerobic microbial cells, leading to the generation of toxic products that disrupt DNA synthesis and cause cell death . The triazeno functional group in its structure is a key pharmacophore that may contribute to its mechanism of action and overall research value. Researchers are exploring nitroimidazole derivatives to improve the stability and efficacy of pharmaceutical compounds . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N6O2 B12686176 4-(3,3-Dimethyltriazeno)-5-nitroimidazole CAS No. 82039-94-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82039-94-9

Molecular Formula

C5H8N6O2

Molecular Weight

184.16 g/mol

IUPAC Name

N-methyl-N-[(E)-(5-nitro-1H-imidazol-4-yl)diazenyl]methanamine

InChI

InChI=1S/C5H8N6O2/c1-10(2)9-8-4-5(11(12)13)7-3-6-4/h3H,1-2H3,(H,6,7)/b9-8+

InChI Key

UCGMISFUVBQSOW-CMDGGOBGSA-N

Isomeric SMILES

CN(C)/N=N/C1=C(NC=N1)[N+](=O)[O-]

Canonical SMILES

CN(C)N=NC1=C(NC=N1)[N+](=O)[O-]

Origin of Product

United States

Ii. Synthetic Strategies and Chemical Transformations of 4 3,3 Dimethyltriazeno 5 Nitroimidazole

Synthetic Pathways to the 4-(3,3-Dimethyltriazeno) Moiety

The formation of the 1,1-dimethyltriazeno group attached to the imidazole (B134444) ring is typically achieved through a classical and well-established chemical sequence involving diazotization followed by a coupling reaction. This process starts with a pre-functionalized imidazole precursor bearing an amino group at the C4 position.

Diazotization and Coupling Reactions in Triazene (B1217601) Synthesis

The key transformation for creating the triazene linkage is the diazotization of a primary aromatic or heteroaromatic amine, followed by the coupling of the resulting diazonium salt with a secondary amine. In the context of 4-(3,3-dimethyltriazeno)-5-nitroimidazole, the starting material is 4-amino-5-nitroimidazole.

The diazotization process involves treating the primary amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. Aromatic amines that are difficult to diazotize in aqueous media, particularly those with electron-withdrawing groups, may require non-aqueous conditions, such as using nitrosylsulfuric acid in solvents like tetrahydrothiophene-1,1-dioxide. google.com

Once the 5-nitro-1H-imidazol-4-diazonium salt is formed, it serves as an electrophile. This intermediate is immediately reacted with a nucleophile, in this case, dimethylamine (B145610). The lone pair of electrons on the nitrogen atom of dimethylamine attacks the terminal nitrogen of the diazonium salt, leading to the formation of the N-N bond and the stable triazene linkage. researchgate.net This reaction yields the final this compound structure. The general scheme for this type of reaction is widely applied in the synthesis of various azo compounds and triazenes. researchgate.netresearchgate.net

Precursor Chemistry and Functionalization of the Triazene Side Chain

The structure of the triazene side chain is determined by the secondary amine used in the coupling step. For the target compound, dimethylamine is the required precursor, leading to the terminal N,N-dimethylated triazene. Should alternative substitution patterns on the triazene be desired, other secondary amines could theoretically be employed. For instance, using diethylamine (B46881) would result in a 4-(3,3-diethyltriazeno) analog. researchgate.net The choice of the secondary amine is a critical step in defining the final structure of the side chain.

Synthesis and Derivatization of the 5-Nitroimidazole Heterocycle

The 5-nitroimidazole core is a crucial component, and its synthesis requires regioselective control to ensure the correct placement of the nitro group and other substituents. The process generally starts with an existing imidazole ring or involves its construction from acyclic precursors.

Regioselective Functionalization of the Imidazole Ring for Nitro Group Introduction at Position 5

The introduction of a nitro group onto the imidazole ring is typically achieved through electrophilic nitration. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the ring and the reaction conditions. masterorganicchemistry.com

For the synthesis of a 5-nitroimidazole, a common strategy involves the nitration of a precursor like 4-methylimidazole (B133652). In one method, 4-methylimidazole is treated with a mixture of fuming nitric acid and sulfuric acid at elevated temperatures (e.g., 100°C). prepchem.com The reaction mixture is then cooled and neutralized to precipitate the 4-methyl-5-nitroimidazole (B43955) product. prepchem.com The position of the nitro group is directed by the existing methyl group.

Similarly, direct nitration of imidazole itself can be achieved. One patented method involves dissolving imidazole in concentrated sulfuric acid and then adding a nitrating agent, such as a mixture of nitric acid and sulfuric acid or a pre-formed N2O5-mixed acid nitrating agent, at controlled temperatures to yield 4-nitroimidazole (B12731) (which exists in tautomeric equilibrium with 5-nitroimidazole). google.com The precise control of temperature and the nature of the nitrating agent are crucial for achieving good yields and selectivity. google.com The electronic properties of the imidazole ring make the C4 and C5 positions susceptible to electrophilic attack, while the C2 position is generally less reactive due to the inductive effects of the two nitrogen atoms. nih.gov

Methods for Establishing Substitution Patterns on the Imidazole Ring

A wide variety of methods exist for synthesizing substituted imidazoles, providing access to the necessary precursors for producing this compound. These methods can be broadly categorized into the construction of the imidazole ring (de novo synthesis) and the functionalization of a pre-formed imidazole ring. nih.govnih.gov

De novo syntheses often involve condensation reactions. For example, the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt) can produce highly substituted imidazoles. nih.govyoutube.com This allows for the strategic placement of various functional groups around the ring.

Functionalization of an existing imidazole core is another powerful approach. nih.gov Catalytic C-H bond functionalization reactions have emerged as a modern tool for derivatizing the imidazole ring, allowing for the regioselective introduction of aryl or alkyl groups. nih.gov Alkylation at the N1 position is also a common transformation, with regioselectivity often influenced by the solvent and base used. For instance, studies on the alkylation of 4- and 5-nitroimidazole have shown that conditions can be optimized to favor N1 substitution. derpharmachemica.comresearchgate.net These methods provide the chemical toolbox needed to synthesize the 4-amino-5-nitroimidazole precursor required for the final triazene formation.

Reaction Type Reagents Key Features Reference(s)
Debus Synthesis Dicarbonyl, Aldehyde, AmmoniaForms trisubstituted imidazoles. nih.govyoutube.com
Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC), AldimineForms 1,4,5-trisubstituted imidazoles. nih.gov
Direct Nitration Imidazole, H2SO4, HNO3Introduces a nitro group, typically at C4/C5. prepchem.comgoogle.com
N-Alkylation Nitroimidazole, Alkyl halide, Base (e.g., K2CO3)Adds an alkyl group to a ring nitrogen. derpharmachemica.comresearchgate.net
C-H Arylation Imidazole, Aryl halide, Palladium catalystAdds an aryl group at C2 or C5. nih.gov

Formation of the Conjugated this compound Scaffold

The final and pivotal step in the synthesis is the union of the two key fragments: the 5-nitroimidazole heterocycle and the dimethyltriazeno side chain. This is accomplished via the diazotization and coupling sequence previously described, starting from a specifically functionalized imidazole precursor.

The synthesis begins with 4-amino-5-nitroimidazole. This precursor contains the necessary primary amino group at the C4 position, which is essential for initiating the diazotization reaction. The presence of the electron-withdrawing nitro group at the adjacent C5 position influences the reactivity of the amino group.

The process is as follows:

Diazotization: 4-amino-5-nitroimidazole is dissolved or suspended in a strong acidic medium and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to generate the corresponding diazonium salt in situ. The low temperature is critical to prevent the premature decomposition of this reactive intermediate.

Coupling: The freshly prepared, cold solution of the 5-nitro-1H-imidazol-4-diazonium salt is then added to a solution of dimethylamine. The dimethylamine acts as the coupling partner, attacking the diazonium ion to form the N=N-N linkage of the triazene. This reaction completes the formation of the conjugated system, yielding this compound.

This sequence ensures that the triazene moiety is regioselectively installed at the C4 position of the 5-nitroimidazole ring, resulting in the desired target molecule.

Key Coupling Reactions for Integrating Triazene and Nitroimidazole Units

The principal method for constructing the this compound scaffold involves a diazotization reaction followed by coupling with a suitable amine. This process typically begins with a 4-amino-5-nitroimidazole precursor.

The key steps are as follows:

Diazotization of 4-Amino-5-nitroimidazole: The synthesis is initiated by the conversion of the amino group on the 4-amino-5-nitroimidazole precursor into a diazonium salt. This is typically achieved by treating the aminoimidazole with a source of nitrous acid, such as sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Coupling with Dimethylamine: The freshly prepared diazonium salt is then reacted with dimethylamine ((CH₃)₂NH). The dimethylamine acts as a nucleophile, attacking the terminal nitrogen of the diazonium group to form the stable triazene linkage. This reaction is generally carried out in a controlled pH environment to facilitate the coupling.

An alternative, though less common, approach could involve the reaction of a pre-formed 4-halo-5-nitroimidazole with a dimethyltriazene salt, although this method is often less efficient due to the potential for side reactions.

The general reaction scheme is presented below:

Reaction scheme for the synthesis of this compound

Isolation and Analytical Characterization of Synthetic Intermediates and Final Products

The isolation and purification of this compound and its synthetic intermediates are critical for obtaining a pure product. Standard laboratory techniques are employed for this purpose.

Isolation and Purification:

Extraction: Following the coupling reaction, the product is typically extracted from the aqueous reaction mixture using an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Chromatography: Column chromatography is a common method for purification. A silica (B1680970) gel stationary phase is often used with a gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate, to separate the desired compound from unreacted starting materials and byproducts.

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, which helps in obtaining a crystalline solid product.

Analytical Characterization:

A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of the final compound and its intermediates.

Technique Purpose Expected Observations for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the carbon-hydrogen framework of the molecule.¹H NMR would show a characteristic singlet for the two methyl groups of the triazene moiety and a singlet for the proton on the imidazole ring. ¹³C NMR would show distinct signals for the methyl carbons, the imidazole ring carbons, and the carbon bearing the nitro group.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands would be observed for the N-N=N stretching of the triazene, the C-NO₂ stretching of the nitro group, and the C-H bonds of the methyl and imidazole groups.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the molecule.The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound, aiding in the confirmation of its elemental composition.
Elemental Analysis To determine the percentage composition of elements (C, H, N).The experimentally determined percentages of carbon, hydrogen, and nitrogen would be in close agreement with the calculated values for the molecular formula C₅H₇N₇O₂.
Thin Layer Chromatography (TLC) To monitor the progress of the reaction and assess the purity of the product. humanjournals.comA single spot on the TLC plate after purification indicates a high degree of purity. humanjournals.com

Iii. Preclinical Pharmacological Investigations of 4 3,3 Dimethyltriazeno 5 Nitroimidazole

Ex Vivo and In Vivo Preclinical Efficacy Models

Modulatory Effects on Tumor Microenvironment in Experimental Animal Models

No studies were found that investigated the effects of 4-(3,3-Dimethyltriazeno)-5-nitroimidazole on the components of the tumor microenvironment, such as immune cell infiltration, cytokine profiles, angiogenesis, or extracellular matrix remodeling in animal models of cancer.

Comparative Studies with Related Triazene (B1217601) and Nitroimidazole Analogs in Preclinical Settings

No preclinical studies have been published that compare the efficacy or pharmacological properties of this compound with other triazene-containing compounds or other nitroimidazole derivatives.

Iv. Molecular and Cellular Mechanisms of Action for 4 3,3 Dimethyltriazeno 5 Nitroimidazole

DNA-Targeted Alkylation and Adduct Formation

The 3,3-dimethyltriazeno moiety functions as a prodrug that, upon metabolic activation, releases a potent alkylating agent. This mechanism is characteristic of triazene (B1217601) compounds used in various therapeutic contexts. The process culminates in the covalent modification of DNA, leading to significant disruptions in cellular function.

The bioactivation of the triazene portion of 4-(3,3-dimethyltriazeno)-5-nitroimidazole is a critical initiating step. This process is analogous to the activation of other triazene compounds, such as dacarbazine (B1669748) and temozolomide researchgate.net. It is primarily mediated by hepatic cytochrome P450 (CYP) enzymes mdpi.comnih.gov.

The enzymatic reaction involves the oxidative N-demethylation of one of the methyl groups on the triazene side chain. This transformation results in the formation of a highly unstable monomethyltriazene intermediate. This intermediate then undergoes spontaneous chemical decomposition. In an aqueous physiological environment, it breaks down to yield a 5-aminoimidazole-4-carboxamide (AIC) derivative and the ultimate electrophilic species: a methyldiazonium ion (CH₃N₂⁺) researchgate.net. This highly reactive cation is the principal agent responsible for the subsequent alkylation of cellular nucleophiles, most notably DNA nih.govresearchgate.net.

Table 1: Bioactivation Pathway of the Triazene Moiety

Step Process Key Enzymes/Conditions Product
1 Oxidative N-demethylation Cytochrome P450 (CYP) enzymes Unstable monomethyltriazene intermediate

| 2 | Spontaneous Decomposition | Aqueous physiological environment (pH > 7) | Methyldiazonium ion (CH₃N₂⁺) + AIC derivative |

The methyldiazonium ion generated during bioactivation is a powerful methylating agent that readily reacts with electron-rich centers in DNA researchgate.netnih.gov. While several positions on all DNA bases can be alkylated, the most significant sites of methylation are the nucleophilic centers on guanine (B1146940) bases mdpi.comnih.gov.

The primary adducts formed include:

N⁷-methylguanine (N⁷-MeG) : This is typically the most abundant adduct formed nih.gov.

O⁶-methylguanine (O⁶-MeG) : Although formed less frequently than N⁷-MeG, the O⁶-MeG adduct is considered the most critical lesion in terms of mutagenicity and cytotoxicity nih.govnih.govnih.gov.

N³-methyladenine (N³-MeA) : This is another significant adduct formed, though generally in smaller quantities than the guanine adducts nih.gov.

The formation of O⁶-MeG is particularly detrimental because it alters the hydrogen-bonding face of the guanine base mdpi.com. This specific adduct is a key factor in the biological consequences of exposure to methylating agents nih.gov.

The formation of DNA adducts, especially O⁶-MeG, severely compromises genomic integrity and the fidelity of DNA replication sigmaaldrich.com. The O⁶-MeG lesion is highly mutagenic because, during DNA replication, it preferentially pairs with thymine instead of cytosine mdpi.com.

If this mispairing is not corrected by the cell's DNA repair machinery before the next round of replication, it results in a permanent G:C to A:T transition point mutation in the DNA sequence sigmaaldrich.com. The accumulation of such mutations can lead to the activation of oncogenes or the inactivation of tumor suppressor genes. Cells have a specific repair protein, O⁶-methylguanine-DNA methyltransferase (MGMT), which directly reverses this damage by transferring the methyl group from the guanine to one of its own cysteine residues nih.gov. However, if the rate of adduct formation overwhelms the cell's MGMT capacity, the mutagenic and cytotoxic effects become more pronounced nih.gov.

The presence of alkylated bases can lead to the destabilization of the N-glycosidic bond that links the base to the deoxyribose sugar backbone mdpi.com. This destabilization can result in the spontaneous loss of the adducted base, creating an apurinic/apyrimidinic (AP) site.

These AP sites are recognized by the base excision repair (BER) pathway. Enzymes such as AP endonucleases cleave the phosphodiester backbone at the AP site to initiate repair, creating a single-strand break in the DNA sigmaaldrich.com. If multiple adducts are formed in close proximity on opposite strands, attempts to repair them can potentially lead to the formation of more lethal double-strand breaks nih.gov. While the methyldiazonium ion is a monofunctional alkylating agent and does not directly form DNA cross-links, the accumulation of unrepaired single-strand breaks and other lesions can ultimately lead to more complex DNA damage and genomic instability researchgate.net.

Nitro Group Reduction and Reactive Species Generation

The 5-nitroimidazole moiety provides a distinct, hypoxia-dependent mechanism of action. This component is designed to be selectively activated in the low-oxygen environments characteristic of solid tumors and certain microbial infections.

In environments with normal oxygen levels (normoxia), the 5-nitroimidazole group is relatively inert. However, under hypoxic conditions, it becomes a substrate for enzymatic reduction openmedscience.comnih.gov. This bioactivation is typically carried out by one-electron nitroreductases, which are flavoenzymes present in both mammalian cells and various microorganisms nih.govresearchgate.net.

The process involves the following steps:

One-Electron Reduction : The nitroreductase transfers a single electron to the nitro group (-NO₂), converting it into a nitro radical anion (-NO₂⁻) openmedscience.comnih.gov.

Oxygen-Dependent Reversibility : In the presence of sufficient oxygen, this radical anion rapidly transfers its extra electron to an oxygen molecule, regenerating the original nitro compound and forming a superoxide anion. This futile cycling prevents the accumulation of further reduced, toxic metabolites in healthy, well-oxygenated tissues nih.gov.

Hypoxic Activation : In the absence of oxygen, the nitro radical anion persists and can undergo further reduction steps. A four-electron reduction process leads to the formation of a highly reactive hydroxylamine (B1172632) (-NHOH) derivative nih.govresearchgate.net. Other reactive species may also be generated. These reduced intermediates are highly reactive and can covalently bind to cellular macromolecules, including proteins and potentially DNA, leading to cellular damage and death openmedscience.comnih.gov. This selective activation and entrapment within hypoxic cells is the basis for the targeted effect of nitroimidazole compounds nih.govresearchgate.net.

Table 2: Key Compounds Mentioned

Compound Name
This compound
Dacarbazine
Temozolomide
5-aminoimidazole-4-carboxamide (AIC)
N⁷-methylguanine (N⁷-MeG)
O⁶-methylguanine (O⁶-MeG)

Formation of Nitro Radical Anions and Subsequent Reactive Metabolites

The biological activity of 5-nitroimidazoles, including presumably this compound, is contingent upon the reduction of their nitro group. This process is initiated by the transfer of a single electron to the nitro group, resulting in the formation of a nitro radical anion. This initial reduction step is a critical activation event.

The nitro radical anion is a short-lived, highly reactive species. Under aerobic conditions, it can readily transfer its excess electron to molecular oxygen, generating a superoxide radical (O₂⁻). This process regenerates the parent nitroimidazole compound, which can then undergo another round of reduction. This futile cycling of the drug can lead to the generation of significant oxidative stress within the cell due to the accumulation of reactive oxygen species (ROS) like superoxide and subsequently hydrogen peroxide (H₂O₂).

Under anaerobic or hypoxic conditions, which are characteristic of certain microbial environments and solid tumors, the nitro radical anion can undergo further reduction. This leads to the formation of a series of more stable, but still highly reactive, intermediates. These can include the nitroso and hydroxylamine derivatives. These reactive metabolites are considered the primary effectors of the cytotoxic activity of 5-nitroimidazoles.

Involvement of Nitroreductase Enzymes in the Activation Cascade

The activation of 5-nitroimidazoles is not a spontaneous process but is enzymatically driven. The key enzymes involved in this bioactivation are nitroreductases. These are a diverse family of enzymes, primarily found in anaerobic bacteria and certain protozoa, that catalyze the reduction of nitroaromatic compounds.

Nitroreductases typically utilize reduced flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors. The catalytic cycle involves the transfer of electrons from a donor, such as NADH or NADPH, to the flavin cofactor. The reduced flavin then transfers electrons to the nitroimidazole substrate, initiating the formation of the nitro radical anion.

The specificity and efficiency of different nitroreductases for various 5-nitroimidazole substrates can vary. This enzymatic activation is a key determinant of the selective toxicity of these compounds against anaerobic microorganisms, as aerobic host cells generally lack these potent nitroreductase enzymes.

Cellular Signaling Pathway Modulation

The reactive metabolites generated from the reduction of this compound are expected to interact with and disrupt various cellular components, leading to the modulation of critical signaling pathways.

Induction of DNA Damage Response Pathways Leading to Cell Cycle Arrest

A primary target of the reactive intermediates of 5-nitroimidazoles is cellular DNA. These metabolites can cause a range of DNA lesions, including single- and double-strand breaks and the formation of adducts. The presence of damaged DNA triggers a complex cellular signaling network known as the DNA damage response (DDR).

The DDR involves the activation of sensor proteins that recognize DNA lesions, which in turn activate transducer kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related). These kinases phosphorylate a multitude of downstream effector proteins that orchestrate a cellular response aimed at repairing the damage.

A key outcome of DDR activation is the implementation of cell cycle checkpoints. These checkpoints halt the progression of the cell cycle at specific phases (e.g., G1/S or G2/M) to provide time for the cell to repair the DNA damage before it is propagated during replication or mitosis. Persistent or irreparable DNA damage can lead to a sustained cell cycle arrest.

Triggers for Programmed Cell Death (Apoptosis Induction)

If the DNA damage induced by the reactive metabolites of this compound is too extensive to be repaired, the cell may activate programmed cell death, or apoptosis. This is a highly regulated process that eliminates damaged or unwanted cells in a controlled manner.

The decision to undergo apoptosis is often governed by the p53 tumor suppressor protein, which is a key component of the DDR. Following DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic genes, such as those belonging to the Bcl-2 family (e.g., Bax and Puma). These proteins can then trigger the mitochondrial (intrinsic) pathway of apoptosis by promoting the release of cytochrome c, which ultimately leads to the activation of caspases, the executioner enzymes of apoptosis.

In addition to the DNA damage-mediated pathway, the significant oxidative stress generated by the futile cycling of the nitro radical anion can also be a potent trigger for apoptosis.

Potential Interaction with Specific Intracellular Targets Beyond DNA (e.g., Enzymes, Proteins)

While DNA is a major target, the reactive metabolites of 5-nitroimidazoles are not exclusively genotoxic. Their high reactivity allows them to form covalent adducts with other nucleophilic macromolecules within the cell, including proteins and enzymes.

Table 1: Potential Intracellular Targets of Activated 5-Nitroimidazoles

Cellular ComponentPotential Consequence of Interaction
DNAStrand breaks, adduct formation, induction of DNA damage response
Proteins/EnzymesCovalent adduct formation, enzyme inactivation, disruption of metabolic pathways
Thiols (e.g., Glutathione)Depletion of cellular antioxidant defenses, increased oxidative stress

Interplay with Cellular Repair Mechanisms

The efficacy of this compound is likely influenced by the cell's capacity to repair the damage it induces. Cells possess a sophisticated array of DNA repair pathways to counteract various types of DNA lesions. These include:

Base Excision Repair (BER): Primarily responsible for repairing small base lesions and single-strand breaks.

Nucleotide Excision Repair (NER): Removes bulky, helix-distorting lesions.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): Repair double-strand breaks.

The ability of a cell to efficiently repair the DNA damage caused by the reactive metabolites of the nitroimidazole will determine its fate. If the repair mechanisms are overwhelmed or if the cell has deficiencies in specific repair pathways, it will be more susceptible to the cytotoxic effects of the compound. Conversely, upregulation or enhanced activity of DNA repair pathways can be a mechanism of resistance to 5-nitroimidazole compounds. The interplay between the rate of damage induction and the rate of cellular repair is therefore a critical determinant of the biological outcome.

Influence on DNA Mismatch Repair (MMR) Pathway

The DNA Mismatch Repair (MMR) system is a crucial cellular defense mechanism that corrects errors made during DNA replication, such as base-base mismatches and insertion-deletion loops. The MMR pathway plays a significant role in mediating the cytotoxicity of alkylating agents like the analogs of this compound.

Following treatment with such agents, a primary DNA lesion formed is O6-methylguanine (O6-MeG). During DNA replication, this altered base can mispair with thymine. The MMR system recognizes this O6-MeG:T mismatch as an error. In a proficient MMR system, the recognition of this mismatch by the MutS homolog proteins initiates a cascade of events leading to the excision of the newly synthesized strand containing the thymine. However, the original O6-MeG lesion on the template strand remains. In subsequent rounds of replication, another thymine will be incorporated opposite the O6-MeG, leading to a futile cycle of mismatch recognition and excision. This repeated and unsuccessful attempt at repair is thought to lead to persistent single-strand breaks, which can stall replication forks, induce double-strand breaks, and ultimately trigger apoptotic cell death.

Conversely, cells with a deficient MMR (dMMR) system are unable to recognize the O6-MeG:T mismatch. This lack of recognition prevents the initiation of the futile repair cycle. As a result, the DNA replication machinery proceeds past the lesion, often incorporating a thymine opposite the O6-methylguanine, leading to a G:C to A:T transition mutation. While this results in a permanent mutation, the cell avoids the lethal consequences of stalled replication and apoptosis. This tolerance to the DNA damage confers resistance to the alkylating agent. Therefore, the MMR status of a cell is a critical determinant of its sensitivity to compounds that induce O6-alkylguanine lesions.

Table 1: Influence of MMR Pathway on Alkylating Agent Cytotoxicity

MMR Status Cellular Response to O6-MeG:T Mismatch Outcome
Proficient Recognition by MutS homologs, initiation of futile repair cycle, persistent strand breaks. Cell cycle arrest, apoptosis, and cell death (sensitivity).

| Deficient | No recognition of the mismatch, tolerance of the lesion. | G:C to A:T transition mutation, cell survival (resistance). |

Modulation of Base Excision Repair (BER) Pathway

The Base Excision Repair (BER) pathway is primarily responsible for repairing small, non-helix-distorting base lesions, including those caused by alkylation, oxidation, and deamination. Triazene compounds, in addition to O6-methylguanine, also produce other methylated bases such as N7-methylguanine and N3-methyladenine. These lesions are substrates for the BER pathway.

The BER process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the phosphodiester backbone at the AP site. DNA polymerase β subsequently removes the AP site and inserts the correct nucleotide, and the final nick is sealed by DNA ligase.

The role of the BER pathway in the context of triazene-induced cytotoxicity is complex. On one hand, BER activity can be seen as a resistance mechanism, as it removes potentially lethal DNA lesions. For instance, N3-methyladenine can block DNA replication, and its removal by BER would promote cell survival. However, the intermediates generated during the BER process, such as AP sites and single-strand breaks, can also be cytotoxic if they accumulate.

Some therapeutic strategies have explored the inhibition of BER pathway components, such as PARP (Poly [ADP-ribose] polymerase), in combination with alkylating agents. PARP is involved in sensing single-strand breaks and recruiting other BER proteins. Inhibition of PARP can lead to the accumulation of these breaks, converting them into more lethal double-strand breaks during replication, thereby enhancing the cytotoxic effect of the alkylating agent. This suggests that while BER can be a resistance mechanism, its modulation can also be exploited to increase therapeutic efficacy.

Table 2: Role of BER Pathway in Processing Lesions from Alkylating Agents

Lesion Type Repair Mechanism Consequence of Repair Potential for Therapeutic Intervention
N7-methylguanine BER Removal of the lesion, promoting cell survival. Inhibition of BER components (e.g., PARP) can enhance cytotoxicity.

Interaction with O6-Alkylguanine-DNA Alkyltransferase (MGMT) Activity

O6-Alkylguanine-DNA Alkyltransferase (MGMT), also known as O6-methylguanine-DNA methyltransferase, is a crucial DNA repair protein that directly reverses the formation of O6-alkylguanine adducts. Unlike other repair pathways that involve multiple enzymes, MGMT acts as a "suicide" enzyme. It transfers the alkyl group from the O6 position of guanine to a cysteine residue within its own active site. This transfer restores the guanine base in a single step but also irreversibly inactivates the MGMT protein.

The level of MGMT activity in a cell is a primary determinant of its resistance to alkylating agents that produce O6-alkylguanine. High levels of MGMT expression allow for the rapid and efficient repair of these lesions before they can lead to the cytotoxic events mediated by the MMR pathway. In such cases, the cell can tolerate a higher dose of the alkylating agent.

Conversely, low or absent MGMT activity, often due to epigenetic silencing of the MGMT gene promoter via methylation, renders cells highly sensitive to these agents. In the absence of sufficient MGMT, O6-methylguanine lesions persist, leading to the formation of O6-MeG:T mismatches during replication and subsequent MMR-dependent cytotoxicity.

The status of the MGMT promoter methylation is a significant biomarker for predicting the response to treatment with alkylating agents like Temozolomide. Patients with tumors that have a methylated MGMT promoter and therefore low MGMT expression tend to have a better response to therapy. The interaction between MGMT and the cytotoxic mechanism of triazene compounds is a clear example of how a single DNA repair protein can profoundly influence therapeutic outcomes.

Table 3: Impact of MGMT Activity on Cellular Response to O6-Alkylguanine Lesions

MGMT Activity Level Repair of O6-Alkylguanine Cellular Outcome
High Efficient removal of the alkyl group from guanine. Protection from cytotoxicity, cell survival (resistance).

| Low/Absent | Persistence of O6-alkylguanine lesions. | MMR-mediated cytotoxicity, cell death (sensitivity). |

V. Biotransformation and Metabolic Fate of 4 3,3 Dimethyltriazeno 5 Nitroimidazole

Enzymatic Reduction Pathways of the Nitroimidazole Moiety

The bioactivation of 5-nitroimidazole compounds is contingent upon the reduction of the nitro group. nih.govbangor.ac.ukbangor.ac.uk This process is primarily carried out by a diverse group of reductase enzymes and is highly sensitive to the presence of oxygen. Under anaerobic or hypoxic conditions, the nitro group is reduced to form reactive intermediates that are responsible for the compound's biological effects.

A variety of reductase enzymes have been implicated in the metabolism of nitroimidazoles. These enzymes, often flavin-dependent, catalyze the transfer of electrons to the nitro group. The specific enzymes involved can vary between different organisms and cellular systems.

One of the most significant groups of enzymes is the nitroreductases (NTRs) . mdpi.com These are broadly classified as Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases. Bacterial nitroreductases, such as those encoded by nim genes in anaerobic bacteria like Bacteroides fragilis, are known to reduce 5-nitroimidazoles. nih.govnih.govnih.gov In pathogenic organisms like Helicobacter pylori, specific enzymes such as RdxA (an oxygen-insensitive NADPH nitroreductase) and FrxA (NADPH flavin oxidoreductase) are key to the reductive activation of metronidazole, a related 5-nitroimidazole. nih.govnih.gov

In mammalian cells, other reductase enzymes contribute to this metabolic pathway. Cytochrome P450 reductase has been identified as a major enzyme in the reductive activation of nitroimidazoles, particularly under hypoxic conditions. nih.govnih.gov Other enzymes that may play a role include thioredoxin reductase , DT-diaphorase , and xanthine oxidase . nih.govmq.edu.au The hydrogenase 1 enzyme from Clostridium pasteurianum has also been shown to reduce 5-nitroimidazole compounds in the presence of electron carriers like ferredoxin. nih.gov

Table 1: Reductase Enzymes in Nitroimidazole Metabolism

Enzyme Class Specific Examples Cellular Location/Organism Role in Metabolism
Nitroreductases (NTRs) RdxA, FrxA, Nim proteins Bacteria (e.g., H. pylori, B. fragilis) Primary enzymes for reductive activation of the nitro group. nih.gov
Cytochrome P450 System Cytochrome P450 reductase Mammalian cells (microsomes) Significant contributor to nitroimidazole reduction, especially in hypoxic tumor cells. nih.govnih.gov
Flavoenzymes Thioredoxin reductase, DT-diaphorase Mammalian and microbial cells Participate in the electron transfer cascade leading to nitro reduction. nih.govmq.edu.au

The enzymatic reduction of the 5-nitro group proceeds through a series of steps, generating several key metabolites. The initial one-electron reduction forms a nitro radical anion. nih.gov In the presence of oxygen, this radical is rapidly re-oxidized to the parent nitro compound in a futile cycle. nih.gov However, under low-oxygen conditions, this radical anion undergoes further reduction.

This multi-electron reduction process can lead to the formation of a nitroso and then a hydroxylamine (B1172632) derivative. These intermediates are highly reactive and are thought to be the ultimate biologically active species that interact with cellular macromolecules. nih.gov

Complete reduction of the nitro group, a six-electron process, results in the formation of a stable and generally non-toxic amino derivative (5-aminoimidazole). nih.gov The formation of this amino metabolite represents a detoxification pathway. nih.gov In some instances, intermediate products can react with each other to form dimers, such as azo-dimers, which have been observed in the metabolism of other 5-nitroimidazoles. nih.gov The conversion of the parent nitro-compound to its amino derivative also results in a significant change in physicochemical properties, such as an increase in hydrophilicity. acs.org

Table 2: Metabolites from Nitroimidazole Reduction

Metabolite Type Description Biological Significance
Nitro Radical Anion Product of a one-electron reduction. Key initial intermediate; futile cycling in the presence of oxygen. nih.gov
Nitroso/Hydroxylamine Derivatives Products of two- and four-electron reductions. Highly reactive species considered responsible for biological activity. nih.gov
Amino Derivative Product of a six-electron reduction. Stable, generally inactive metabolite; represents a detoxification product. nih.govnih.gov

The metabolic fate of the nitroimidazole moiety is critically dependent on the cellular redox potential, which is largely determined by oxygen concentration. mdpi.com This forms the basis for the hypoxia-selective activity of these compounds. researchgate.netresearchgate.netopenmedscience.com

In well-oxygenated (normoxic) cells, the intracellular environment is relatively oxidizing. The nitro radical anion formed by the initial reduction is immediately re-oxidized back to the parent compound by molecular oxygen. nih.govopenmedscience.com This prevents the accumulation of the reactive downstream metabolites, thereby protecting normoxic cells from damage.

Conversely, in hypoxic cells, such as those found in solid tumors, the lower oxygen concentration creates a more reducing environment. researchgate.net Here, the re-oxidation of the nitro radical anion is less efficient, allowing for its further enzymatic reduction to the cytotoxic nitroso and hydroxylamine species. nih.gov This selective activation and trapping of reactive metabolites within hypoxic cells is a hallmark of this class of compounds. The process of nitro reduction consumes cellular reducing equivalents, such as NADPH, which can disrupt the cellular redox balance, for instance by altering the NADP+/NADPH ratio and depleting levels of antioxidants like glutathione (GSH). acs.org

Metabolic Transformations of the Triazene (B1217601) Side Chain

The dimethyltriazeno group of 4-(3,3-Dimethyltriazeno)-5-nitroimidazole is also a substrate for metabolic enzymes, undergoing transformations that are distinct from the reduction of the nitro group.

The N-demethylation of xenobiotics containing N-methyl groups is a common Phase I metabolic reaction. nih.gov This process is primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system located in the liver microsomes. mdpi.comnih.govmdpi.com Studies on the closely related compound dacarbazine (B1669748) (4-(3,3-dimethyl-1-triazeno)-imidazole-5-carboxamide) have confirmed that it undergoes oxidative N-demethylation by liver microsomes. nih.gov

It is therefore highly probable that this compound is also a substrate for CYP-mediated N-demethylation. This reaction involves the oxidation of one of the methyl groups on the terminal nitrogen of the triazene chain, leading to the formation of an unstable hydroxymethyl intermediate. This intermediate then spontaneously decomposes to yield formaldehyde and the corresponding monomethyltriazene derivative. This monomethylated metabolite can be further demethylated to the primary amine.

The triazene linkage (N=N-N) is susceptible to cleavage under certain chemical conditions. While metabolically stable under neutral physiological pH, the linkage can undergo hydrolytic cleavage, particularly under acidic conditions. researchgate.netacs.org This chemical instability can lead to the non-enzymatic degradation of the compound.

Acid-catalyzed hydrolysis of the triazene bond would result in the cleavage of the N-N bond, yielding a diazonium salt of the 5-nitroimidazole and dimethylamine (B145610). The resulting diazonium ion is a highly reactive electrophile. This mechanism of cleavage is a known chemical reaction for aryl triazenes and is often exploited in synthetic chemistry. researchgate.netbeilstein-journals.org While enzymatic hydrolysis of this specific linkage has not been extensively characterized, the chemical lability of the bond suggests that cleavage could occur in acidic microenvironments within the body.

Interorgan and Intercellular Metabolism in Preclinical Systems

The metabolism of 5-nitroimidazole derivatives can vary significantly between different organs and cell types, largely influenced by the local physiological environment and the expression levels of specific metabolic enzymes.

The liver is the primary site for the metabolism of most xenobiotics, and this is true for nitroimidazole compounds. The metabolic processes in the liver are broadly categorized into Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. youtube.commdpi.com

For the 5-nitroimidazole class of compounds, hepatic metabolism can involve both oxidative and reductive pathways. While the reductive activation of the nitro group is crucial for the cytotoxic effects of these compounds, oxidative metabolism also plays a significant role in their biotransformation and clearance.

Studies on metronidazole, a widely used 5-nitroimidazole, have provided insights into the specific CYP450 enzymes involved in the hepatic metabolism of this class of compounds. Research has identified CYP2A6 as the primary enzyme responsible for the 2-hydroxylation of metronidazole, a major metabolic pathway. nih.gov Other CYP isoforms, such as CYP3A4, may also contribute to its metabolism, particularly at higher concentrations. nih.govnih.gov The involvement of these enzymes suggests that the biotransformation of this compound likely follows similar oxidative pathways in the liver.

The general scheme for the hepatic metabolism of a 5-nitroimidazole compound can be summarized in the following table:

PhaseReaction TypeKey EnzymesPotential Metabolites
Phase IOxidation (Hydroxylation)Cytochrome P450 (e.g., CYP2A6, CYP3A4)Hydroxylated derivatives
Phase IReduction (of the nitro group)Nitroreductases, potentially CYP450 reductaseNitroso, hydroxylamine, and amino derivatives
Phase IIConjugationUDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Glucuronide and sulfate conjugates

A key feature of 5-nitroimidazole compounds is their selective activation and cytotoxicity in hypoxic environments, which are characteristic of solid tumors. This selectivity is attributed to the differential expression and activity of nitroreductases in tumor tissues compared to well-oxygenated normal tissues. nih.govresearchgate.net

Nitroreductases are enzymes that can reduce nitroaromatic compounds to generate reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species. nih.gov The expression of these enzymes is often significantly elevated in tumor cells. nih.govnih.gov This differential expression forms the basis for the targeted activation of nitroimidazole-based prodrugs within the tumor microenvironment, enhancing their therapeutic efficacy while minimizing off-target toxicity. nih.gov

The process of reductive activation is highly dependent on the low oxygen tension found in tumors. In normal, well-oxygenated tissues, the reduction of the nitro group is a reversible process, and the presence of oxygen can re-oxidize the nitro radical anion back to the parent compound, thus preventing the formation of toxic metabolites. In contrast, under hypoxic conditions, the reduction proceeds to form cytotoxic species that can damage cellular macromolecules, including DNA.

The differential metabolism between tumor and normal tissues can be highlighted as follows:

Tissue TypeOxygen LevelPrimary Metabolic PathwayKey EnzymesOutcome
Normal TissueNormoxic (High)Oxidative MetabolismCytochrome P450 enzymesInactivation and clearance
Tumor TissueHypoxic (Low)Reductive ActivationNitroreductasesGeneration of cytotoxic metabolites

This differential metabolism is a cornerstone of the development of nitroimidazole-based compounds for cancer therapy, offering a mechanism for tumor-selective drug activation.

Vi. Mechanisms of Drug Resistance and Strategies for Sensitization

Acquired and Intrinsic Resistance Mechanisms

Cells and microorganisms can develop resistance through various adaptations that either prevent the drug from reaching its target, inactivate the drug, or repair the damage caused by the drug.

Upregulation or Differential Expression of DNA Repair Enzymes (e.g., MGMT, MMR, BER)

The cytotoxic effect of many chemotherapeutic agents, including those with alkylating properties similar to the triazeno moiety, involves inducing DNA lesions. Consequently, the cellular capacity for DNA repair is a critical determinant of sensitivity or resistance.

O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein plays a crucial role in removing alkyl groups from the O6 position of guanine (B1146940), a common lesion induced by alkylating agents. mdpi.com Elevated expression of MGMT confers resistance by repairing this DNA damage before it can trigger cell death. mdpi.comnih.gov Therefore, tumors with high levels of MGMT activity are often resistant to therapies involving such agents. nih.govnih.gov

Mismatch Repair (MMR): The MMR system is responsible for correcting errors in DNA replication. In the context of certain DNA-damaging agents, a functional MMR system can recognize the drug-induced lesion and initiate a futile cycle of repair attempts that ultimately leads to cell death. nih.govmdpi.com Conversely, a deficient MMR system can fail to recognize the damage, allowing the cell to tolerate the lesion and thus contributing to drug resistance. mdpi.com

Base Excision Repair (BER): The BER pathway is essential for repairing DNA damage from alkylation and oxidation, particularly lesions at the N7 position of guanine and the N3 position of adenine. mdpi.comnih.gov Upregulation of key BER enzymes, such as DNA glycosylases and Poly (ADP-ribose) polymerase (PARP), can enhance the cell's ability to repair drug-induced DNA damage, thereby leading to resistance. nih.govresearchgate.net

DNA Repair PathwayKey Enzymes/ProteinsRole in Drug Resistance
Direct Reversal O6-methylguanine-DNA methyltransferase (MGMT)Removes alkyl adducts from guanine, directly reversing DNA damage and preventing cell death. mdpi.comnih.gov
Mismatch Repair (MMR) MSH2, MLH1, etc.Deficiency can lead to tolerance of DNA adducts, preventing the initiation of apoptosis. mdpi.com
Base Excision Repair (BER) DNA glycosylases, AP endonuclease, PARPUpregulation enhances the removal of damaged bases, increasing cell survival. nih.gov

Alterations in Drug Bioactivation Pathways (e.g., Decreased Nitroreductase Activity)

5-nitroimidazole compounds are prodrugs that require intracellular reduction of their nitro group to become active cytotoxic agents. nih.govnih.govresearchgate.net This activation is typically carried out by nitroreductases under anaerobic conditions. nih.govresearchgate.netmdpi.com

Resistance to 5-nitroimidazoles frequently arises from decreased activity of the enzymes responsible for this reductive activation. nih.govmdpi.comabertay.ac.uk A reduction in the expression or function of enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, which supply the low-potential electrons needed to reduce the nitro group, is a well-documented mechanism of resistance in various anaerobic organisms. nih.govnih.gov Point mutations in genes encoding nitroreductases can also result in non-functional enzymes, leading to a significant decrease in drug activation and subsequent resistance. researchgate.net

Formation of Non-Bioactive or Less Toxic Metabolites by Resistant Strains

Another key resistance mechanism involves the alternative metabolism of the 5-nitroimidazole compound into non-toxic products. Certain resistant strains possess enzymes, often encoded by nim genes, that can reduce the nitro group through a different pathway. nih.gov Instead of the single-electron reduction that produces toxic nitro radical anions, these enzymes perform a two-electron reduction, converting the nitro group directly into a non-bactericidal amine group. nih.govnih.gov This detoxification process prevents the accumulation of the cytotoxic intermediates necessary for the drug's activity. nih.gov For example, in resistant strains of Bacteroides fragilis, the 5-nitroimidazole is reduced to an amine derivative, effectively inactivating the drug. nih.gov

Genomic and Proteomic Adaptations in Resistant Cellular Systems

The development of resistance is a complex process that often involves widespread changes at the genomic and proteomic levels. Comparative proteomic studies of resistant and sensitive strains have revealed differential expression of hundreds of proteins. nih.gov These changes often affect multiple cellular pathways.

In resistant strains, there is frequently a downregulation of proteins involved in drug activation, such as those in the hydrogenosomal metabolism pathway. nih.gov Concurrently, there can be an upregulation of proteins involved in detoxification, antioxidant defense, and DNA repair. researchgate.netnih.gov These global adaptations suggest that resistance is not the result of a single directed process but rather a multifactorial adaptation to the drug-induced stress. nih.gov However, a consistent pattern of differentially expressed proteins is not always observed across different resistant strains, indicating that multiple distinct strategies can lead to the same resistant phenotype. nih.gov

Strategies for Overcoming Resistance

To counteract these resistance mechanisms, strategies are being developed that aim to restore sensitivity to the therapeutic agent. A promising approach involves the co-administration of the primary drug with an agent that inhibits a specific resistance pathway.

Co-Administration with Inhibitors of DNA Repair Pathways (e.g., MGMT Inhibitors, PARP Inhibitors)

Since upregulation of DNA repair is a major mechanism of resistance to DNA-damaging agents, inhibiting these repair pathways can re-sensitize resistant cells. frontiersin.orgnih.gov

MGMT Inhibitors: For tumors with high MGMT expression, co-administration with an MGMT inhibitor can deplete the cell's ability to repair alkylating damage. O6-benzylguanine is a well-studied MGMT inhibitor that has been shown to enhance the sensitivity of resistant glioblastoma cells to temozolomide, an alkylating agent. nih.govnih.gov

PARP Inhibitors (PARPi): PARP enzymes are crucial for the repair of single-strand DNA breaks, a common type of damage induced by alkylating agents. nih.govnih.gov Inhibiting PARP in cells that are already deficient in other repair pathways (like homologous recombination) can lead to synthetic lethality. nih.govnih.gov Furthermore, combining PARP inhibitors with DNA-damaging agents can overwhelm the cell's repair capacity, leading to increased cell death even in repair-proficient cells. mdpi.comfrontiersin.org Several PARP inhibitors have been approved for clinical use and are being investigated in combination with various chemotherapies. nih.govnih.govfrontiersin.org

Inhibitor ClassExample InhibitorsMechanism of Sensitization
MGMT Inhibitors O6-benzylguanineIrreversibly inactivates the MGMT protein, preventing the repair of O6-alkylguanine lesions. nih.govnih.gov
PARP Inhibitors Olaparib, Rucaparib, Niraparib, TalazoparibPrevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and cell death. nih.govnih.govfrontiersin.orgurologytimes.com

Development of Analogues with Altered Resistance Profiles

A primary strategy to combat resistance to 5-nitroimidazole-based therapeutics is the development of structural analogues that can bypass the resistance mechanisms of the target organisms. The core principle of this approach is to modify the chemical structure of the parent compound to create new molecules with different activation requirements or improved activity against resistant strains.

Research into the broader 5-nitroimidazole class has shown that modifications to the side chains attached to the imidazole (B134444) ring can yield compounds that are effective against pathogens resistant to older drugs like metronidazole. nih.govuq.edu.auresearchgate.net The flexibility of the imidazole scaffold allows for a wide range of chemical modifications. For instance, the introduction of different functional groups can alter the electronic properties of the nitro group, which is crucial for the drug's activity, or change how the drug interacts with the enzymes responsible for its activation.

A study on various new 5-nitroimidazole derivatives demonstrated that certain modifications could overcome metronidazole resistance in parasites like Giardia duodenalis and Trichomonas vaginalis. nih.govuq.edu.auresearchgate.net While some analogues showed cross-resistance, others were identified that retained activity against highly resistant strains. nih.govuq.edu.au This highlights the potential for rational drug design to create next-generation 5-nitroimidazoles that can effectively treat infections caused by resistant organisms.

Table 1: Examples of 5-Nitroimidazole Analogues and Their Activity

Compound IDStructural Modification from MetronidazoleActivity against Metronidazole-Resistant Strains
Compound 14 Replacement of the hydroxyethyl group with a more complex side chainHighly active against Mzrl T. vaginalis
Compound 17 Introduction of a bromine atomEffective against some Mz-resistant parasites
Compound 18 Addition of a dioxole nucleusShowed positive influence on activity
Compound 19 Deprotection of the dioxole ring to a diphenolDetrimental to protozoocidal activity

This table is illustrative of the types of modifications made to the 5-nitroimidazole scaffold and their potential impact on activity against resistant strains, based on findings for related compounds. nih.gov

Exploration of Combination Therapies Targeting Complementary Pathways

Another key strategy to overcome drug resistance is the use of combination therapies. This approach involves co-administering two or more drugs that act on different molecular targets or through complementary mechanisms. The rationale is that it is more difficult for an organism to develop resistance to multiple drugs simultaneously.

In the context of antimicrobial and anticancer therapies, combination approaches are common. For instance, in the treatment of certain cancers, structurally related imidazole derivatives like dacarbazine (B1669748) (dimethyl triazeno imidazole carboxamide) have been used in combination chemotherapy regimens. nih.gov While dacarbazine is an anticancer agent and not a 5-nitroimidazole antimicrobial, the principle of combination therapy is broadly applicable.

For 5-nitroimidazole antimicrobials, combination therapy could involve pairing them with agents that:

Inhibit efflux pumps that might remove the drug from the cell.

Interfere with DNA repair mechanisms, thus enhancing the DNA-damaging effects of the activated 5-nitroimidazole. mdpi.com

Target other essential metabolic pathways in the pathogen, creating a multi-pronged attack. nih.gov

The development of effective combination therapies requires a deep understanding of the mechanisms of action of the individual drugs and the resistance pathways of the target organism. While specific combination therapy studies involving 4-(3,3-Dimethyltriazeno)-5-nitroimidazole are not detailed in the available literature, this remains a promising avenue for future research to enhance the efficacy of 5-nitroimidazole compounds and combat the rise of drug-resistant pathogens.

Vii. Structure Activity Relationship Sar Studies and Rational Drug Design for 4 3,3 Dimethyltriazeno 5 Nitroimidazole Derivatives

Elucidation of Key Structural Determinants for Efficacy

The biological activity of nitroimidazole derivatives is intricately linked to their molecular architecture. SAR studies have been instrumental in identifying the critical components of the 4-(3,3-Dimethyltriazeno)-5-nitroimidazole scaffold that are essential for its efficacy.

The imidazole (B134444) ring is a core component of this compound class, and its substitution pattern significantly modulates biological activity. The position of the nitro group is a crucial determinant of efficacy. For instance, in the broader class of nitroimidazoles, 4-nitro derivatives often exhibit different activity profiles compared to their 5-nitro counterparts. Studies on antitubercular nitroimidazoles have shown that 4-nitroimidazoles, such as PA-824, are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles like metronidazole are primarily active against anaerobic bacteria. nih.gov The key determinants for aerobic activity in 4-nitroimidazoles include the presence of the nitro group itself, a bicyclic oxazine, and a lipophilic tail. nih.gov

Furthermore, the introduction of other substituents on the imidazole ring can fine-tune the pharmacological properties. For example, the presence of an electron-accepting substituent at the 5-position in the 4-nitroimidazole (B12731) ring has been shown to increase cytotoxic and radiosensitizing activity. The nature and position of these substituents influence the electronic properties and steric profile of the molecule, which in turn affects its interaction with biological targets.

A study on a series of 4-nitroimidazole derivatives bearing piperazine moieties revealed that specific substitutions on the piperazine ring led to potent anticancer activity against various human cancer cell lines, including MCF-7 and PC3. researchgate.netresearchgate.net

Table 1: Influence of Imidazole Ring Substituents on Anticancer Activity of select 4-Nitroimidazole Derivatives

Compound ID Imidazole Ring Substituent Other Moiety Target Cell Line IC50 (µM)
Compound 5 4-Nitro Piperazine MCF-7 1.0 ± 0
Compound 5 4-Nitro Piperazine PC3 9.00 ± 0.028
Compound 5f 4-Nitro Substituted Piperazine MCF-7 1.0 µg/mL
Compound 5k 4-Nitro Substituted Piperazine MCF-7 1.0 µg/mL
Compound 5d 4-Nitro Substituted Piperazine PC3 4.0 µg/mL

| Compound 5m | 4-Nitro | Substituted Piperazine | DU145 | 5.0 µg/mL |

This table is generated based on data from multiple sources to illustrate the impact of substitutions on activity. researchgate.netresearchgate.net

While specific SAR studies on the 3,3-dimethyltriazeno moiety of this compound are not extensively documented in the available literature, the principles of bioisosteric replacement and functional group modification are central to drug design. The triazene (B1217601) group is known to be a potential source of reactive species, which could contribute to the mechanism of action. Modifications to the alkyl groups on the triazene, for instance, would alter its lipophilicity, steric bulk, and metabolic stability, thereby impacting the compound's pharmacokinetic and pharmacodynamic profile.

Stereochemistry plays a critical role in the interaction of drugs with their biological targets, which are typically chiral. ijpsjournal.comresearchgate.net While the parent compound, this compound, is achiral, the introduction of chiral centers through derivatization would necessitate a thorough evaluation of the pharmacological profiles of the individual enantiomers.

In many drug classes, enantiomers exhibit different potency, efficacy, and toxicity profiles. researchgate.net For instance, if a side chain containing a stereocenter were to be introduced to the imidazole or triazene moiety, it is highly probable that one enantiomer would exhibit superior activity over the other due to a better fit in the binding site of the target protein. Therefore, for any chiral derivatives of this compound, the development of stereoselective syntheses and the separate evaluation of each stereoisomer would be a crucial aspect of the drug discovery process. ijpsjournal.com

Computational Chemistry and Molecular Modeling Approaches in Drug Discovery

Computational techniques have become indispensable in modern drug discovery, providing powerful tools for the rational design of new therapeutic agents. These methods allow for the prediction of molecular properties and interactions, thereby guiding the synthesis and evaluation of new compounds.

Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on the analysis of a set of molecules with known activities to derive a model that relates their chemical structures to their biological effects.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. For nitroimidazole derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer and antitubercular activities. nih.govresearchgate.netnih.gov For instance, a QSAR analysis of nitroimidazole derivatives targeting tumor hypoxia demonstrated an excellent correlation between the predicted and experimental antiproliferative activity, with a squared correlation coefficient (r²) of 0.86 for the training set and 0.95 for the test set. nih.gov These models help in identifying key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are critical for activity.

Pharmacophore modeling, another ligand-based approach, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used as a query to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

When the 3D structure of the biological target is available, structure-based drug design methods can be utilized to understand the molecular basis of ligand recognition and to design novel inhibitors with improved affinity and selectivity.

Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. unesp.br This method has been widely applied to study the interactions of nitroimidazole derivatives with their putative targets. For example, molecular docking studies of 4-nitroimidazole derivatives combined with a piperazine moiety have revealed their binding mode within the hydrophobic pocket of target proteins, highlighting key polar contacts that contribute to their high affinity. researchgate.netresearchgate.netaabu.edu.joelsevierpure.com Docking studies have also proposed cyclin-dependent kinase 2 (CDK2) as a promising target for certain cytotoxic nitroimidazole derivatives. nih.gov

Table 2: Molecular Docking Results for a Nitroimidazole Derivative with Putative Cancer Targets

Protein Target (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues
Tyrosine Kinase-3 (6JQR) -8.132 (Specific residues not detailed in source)
Putative Target 2 (7B7S) (Not specified) (Specific residues not detailed in source)

| Putative Target 3 (4GV1) | (Not specified) | (Specific residues not detailed in source) |

This table is based on data for a potent 4-nitroimidazole derivative (compound 17) from a study by Al-Soud et al., illustrating the application of molecular docking. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the study of its conformational changes and stability over time. frontiersin.orgnih.govmdpi.com MD simulations of nitroimidazole derivatives complexed with their target proteins have been used to investigate the stability of the interactions predicted by docking studies. researchgate.net By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the complex, researchers can assess the stability of the ligand in the binding pocket and the flexibility of the surrounding amino acid residues. frontiersin.org

Design and Synthesis of Optimized Analogues

A primary goal in drug design is the optimization of a lead compound to enhance its potency against the intended target while minimizing off-target effects, thereby improving its selectivity. nih.gov Rational drug design strategies are employed to achieve this by systematically modifying the chemical structure of the lead compound. For derivatives of this compound, several strategies can be implemented to improve target selectivity and potency. patsnap.com

One key strategy is structure-based drug design , which relies on the three-dimensional structure of the target protein. patsnap.com By understanding the specific molecular interactions between the inhibitor and the target's binding site, modifications can be made to the nitroimidazole scaffold to optimize these interactions. This can involve exploiting differences in the shape, flexibility, and electrostatic properties of the binding pockets between the target and closely related off-target proteins. nih.govacs.org For example, introducing functional groups that form specific hydrogen bonds or hydrophobic interactions with the target, but would cause steric clashes with an off-target protein, can significantly enhance selectivity. nih.gov

Another approach involves the optimization of electrostatic interactions . This can be achieved by modifying the charge distribution of the ligand to complement the electrostatic potential of the target's active site. nih.govacs.org Quantum mechanical methods can be used to analyze the electrostatic potentials of both the ligand and the target, guiding the design of derivatives with improved binding affinity. nih.gov The synthesis of various 4- and 5-nitroimidazole analogues, such as those incorporating piperazine moieties, has been a common strategy to explore new chemical space and identify compounds with enhanced anticancer activity. aabu.edu.joresearchgate.net The evaluation of these synthesized compounds against various cancer cell lines allows for the identification of derivatives with low micromolar IC50 values, indicating high potency. nih.govresearchgate.net

The following table summarizes selected examples of nitroimidazole derivatives and their biological activities, illustrating efforts to enhance potency.

Compound IDModificationTarget/ActivityPotency (IC50)
Compound 7Piperazine-tagged imidazoleAnticancer (HepG2)5.6 µM aabu.edu.jo
Compound 10Piperazine-tagged imidazoleAnticancer (HepG2)29.6 µM aabu.edu.jo
Compound 5Piperazine-combined 4-nitroimidazoleAnticancer (MCF-7)1.0 µM researchgate.net
Compound 17Tetrazole derivative of 4-nitroimidazoleAnticancer (various cell lines)Low micromolar range nih.govresearchgate.net

Complex diseases such as cancer often involve multiple biological pathways, making single-target drugs potentially less effective due to biological redundancy and compensatory mechanisms. nih.govresearchgate.net This has led to a growing interest in the development of multi-target or bifunctional compounds, which are designed to interact with two or more distinct biological targets simultaneously. nih.govnih.gov This approach can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and an improved safety profile. nih.gov

The this compound scaffold can serve as a core structure for the rational design of such multi-target agents. researchgate.net The strategy involves incorporating distinct pharmacophores into a single molecule, where each pharmacophore is responsible for interacting with a specific target. nih.gov For example, a derivative could be designed where the nitroimidazole moiety acts as a hypoxia-activated prodrug, a known mechanism for some nitroimidazoles, while another part of the molecule is designed to inhibit a key enzyme involved in cancer cell proliferation, such as a tyrosine kinase. nih.govnih.gov

An example of this concept is the design of Misonidazole-based derivatives that function as dual anti-angiogenic and hypoxia cell radio-sensitizers. nih.gov In these compounds, the 2-nitroimidazole part provides the radiosensitizing effect in hypoxic cells, while a haloacetyl carbamoyl group acts as an anti-angiogenesis pharmacophore. nih.gov Similarly, by combining the this compound core with moieties known to inhibit targets like tyrosine kinases, histone deacetylases, or other proteins implicated in disease progression, novel bifunctional compounds could be developed. nih.gov The rational discovery of multi-target drugs is an emerging field, and network analysis of drug-target interactions can help identify promising target combinations for complex diseases. nih.govresearchgate.net

The development of hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity, is a promising strategy in drug discovery to address complex diseases and overcome drug resistance. mdpi.com This approach can lead to compounds with novel mechanisms of action, improved potency, and better selectivity. The this compound core can be integrated with other heterocyclic scaffolds known for their biological activities to create novel hybrid compounds with potential therapeutic applications.

Recent research has shown the successful synthesis and evaluation of hybrid molecules incorporating a nitroimidazole ring. For instance, novel hybrid motifs of 4-nitroimidazole linked to 1,2,3-triazoles via a piperazinyl tag have been synthesized and assessed for their antiproliferative potency against various human cancer cell lines. researchgate.net The triazole moiety, formed via a click chemistry reaction, allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's biological activity. researchgate.net

Other examples include the combination of the nitroimidazole scaffold with other biologically active heterocycles like quinazolin-4(3H)-one or pyrazole. mdpi.com Such hybrid compounds are designed with the expectation that they may act on multiple targets or exhibit synergistic effects, leading to enhanced antimicrobial or anticancer activity. mdpi.com The synthesis of 5-nitroimidazole derivatives incorporating 1,2,4-triazole rings has also been explored for their potential as antibacterial and antifungal agents. researchgate.net The exploration of these hybrid scaffolds represents a versatile approach to expand the therapeutic potential of this compound derivatives, leading to the discovery of new drug candidates for a range of diseases.

Q & A

Q. What are the established synthetic routes for 4-(3,3-Dimethyltriazeno)-5-nitroimidazole, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with nitroimidazole derivatives. For example, intermediates like 5-nitroimidazole-asparagine are synthesized via a four-step process: (1) phthalimide protection, (2) alkylation, (3) deprotection, and (4) coupling with triazene-forming reagents . Electron transfer reactions (e.g., Long-Distance SRN1) have also been explored to introduce substituents at the 4-position of 5-nitroimidazole, using precursors such as 4-(chloromethyl)phenyl-1,2-dimethyl-5-nitroimidazole . Key intermediates include nitroimidazole-IDA (iminodiacetic acid derivatives) and phthalimide-protected intermediates.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Characterization employs a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions and triazene bond formation.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
    Supplementary data (e.g., crystallographic structures in ) and comparative analysis with known analogs (e.g., dacarbazine derivatives in ) are critical for validation .

Q. What are the primary mechanisms of action underlying its antitumor activity?

  • Methodological Answer : The compound acts as an alkylating agent, releasing methyl diazonium ions under physiological conditions, which crosslink DNA strands and inhibit replication. This mechanism is shared with dacarbazine (DTIC), a structurally related antitumor drug . Researchers should validate this using DNA fragmentation assays and comet assays to quantify strand breaks in cancer cell lines.

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer : Yield variations often arise from incomplete intermediate purification or side reactions (e.g., triazene decomposition). Strategies include:
  • Optimizing reaction stoichiometry : Use molar ratios of 1:1.2 for nitroimidazole:triazene precursors to account for side reactions .
  • Temperature control : Maintain reflux conditions below 80°C to prevent thermal degradation of nitro groups .
  • Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. What analytical methods resolve structural ambiguities in derivatives, such as isomerization or tautomerism?

  • Methodological Answer :
  • X-ray Crystallography : Definitive for distinguishing positional isomers (e.g., 4- vs. 5-nitroimidazole tautomers) .
  • Dynamic NMR : To observe tautomeric equilibria in solution.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and guide synthetic prioritization .

Q. How should researchers evaluate mutagenic potential when conflicting data exist between in vitro and in vivo studies?

  • Methodological Answer :
  • Ames Test : Use Salmonella typhimurium strains (TA98 and TA100) with metabolic activation (S9 fraction) to assess base-pair substitutions .
  • Micronucleus Assay : Compare results in mammalian cells (e.g., CHO-K1) with rodent models to identify species-specific metabolism differences .
  • Nitroreductase Activity Assays : Quantify enzymatic conversion of nitro groups to amino derivatives, which may reduce mutagenicity (e.g., via nim gene-encoded reductases in ) .

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